Ethyl 5-oxo-3-phenyl-2,5-dihydro-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate: is a heterocyclic compound with the molecular formula C12H11NO4. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-bromo-3-phenylpropanoate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 5-hydroxy-3-phenylisoxazole-4-carboxylate
- Ethyl 5-hydroxy-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
- Ethyl 5-hydroxy-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
Uniqueness: Ethyl 5-hydroxy-3-phenyl-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
46796-31-0 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 5-oxo-3-phenyl-2H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |
InChI Key |
ZVVXCXPTNAZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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